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Abstract

THRX-195518 is the principal and pharmacologically active metabolite of revefenacin, a long-
acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic
obstructive pulmonary disease (COPD). This document provides a comprehensive technical
overview of THRX-195518, detailing its pharmacological profile, pharmacokinetic properties,
and the experimental methodologies used for its characterization. The information presented is
intended to serve as a resource for researchers and professionals involved in the fields of
respiratory pharmacology and drug development.

Introduction

Revefenacin is a tertiary amine-based LAMA that undergoes rapid systemic clearance, a
characteristic attributed to its "soft-drug" design. A key feature of its metabolic profile is the
hydrolysis of its primary amide to form the carboxylic acid metabolite, THRX-195518.[1][2] This
metabolite is a significant contributor to the systemic anticholinergic activity of revefenacin,
demonstrating affinity for all five human muscarinic receptor subtypes (M1-M5).[2]
Understanding the pharmacology and pharmacokinetics of THRX-195518 is therefore crucial
for a complete assessment of the therapeutic profile of revefenacin.

Pharmacology
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Mechanism of Action

THRX-195518, like its parent compound revefenacin, functions as a competitive antagonist at
muscarinic acetylcholine receptors. In the airways, the therapeutic effect of LAMA is primarily
mediated through the inhibition of the M3 muscarinic receptor on airway smooth muscle,
leading to bronchodilation.[2] By blocking the action of acetylcholine at these receptors, THRX-
195518 contributes to the overall bronchodilatory effect observed after administration of

revefenacin.

Receptor Binding Affinity

THRX-195518 exhibits a lower binding affinity for muscarinic receptors compared to
revefenacin. In vitro studies have shown that THRX-195518 has a 3- to 10-fold lower binding
affinity for the five human muscarinic receptor subtypes.[2] Specifically, its binding affinity for
the M3 receptor is reported to be approximately 10-fold lower than that of revefenacin.[1][3]
Despite this reduced affinity, the higher systemic exposure of THRX-195518 relative to
revefenacin suggests that it may still contribute to the systemic antimuscarinic effects.[2]

Table 1: Muscarinic Receptor Binding Affinity of THRX-195518 and Revefenacin

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM)

~10-fold
lower affinity
THRX- Data not Data not " Data not Data not
an
195518 available available ) available available
Revefenacin|
1113]
Similar affinity ~ Similar affinity Dat . Similar affinity ~ Similar affinity
ata no
Revefenacin across M1- across M1- ] across M1- across M1-
available
M5[2] M5[2] M5[2] M5[2]

Note: Specific Ki values for THRX-195518 across all muscarinic receptor subtypes are not
publicly available at the time of this writing. The available data indicates a generally reduced

affinity compared to revefenacin.

Pharmacokinetics
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Following administration of revefenacin, it is rapidly and extensively metabolized to THRX-
195518.[4]

Table 2: Pharmacokinetic Parameters of THRX-195518 in Humans

Parameter Value Population Reference

Cmax (Maximum )
~4- to 6-fold higher

Plasma ] COPD Patients [2]
] than revefenacin
Concentration)

AUC (Area Under the ~4- to 6-fold higher

] COPD Patients [2]
Curve) than revefenacin

tmax (Time to o )
_ Coincides with _
Maximum ) COPD Patients [2]
revefenacin tmax

Concentration)

Terminal Half-life (tv2) 23 to 58 hours COPD Patients [4]
o In vitro (Human

Protein Binding 58% [4]

Plasma)

o Primarily hepatic- )
Route of Elimination - Healthy Subjects [3][4]
biliary and fecal

Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor
Affinity

This protocol provides a general methodology for determining the binding affinity of a test
compound like THRX-195518 to muscarinic receptors expressed in a recombinant cell line
(e.g., Chinese Hamster Ovary - CHO cells).

Objective: To determine the inhibition constant (Ki) of THRX-195518 for each of the five human
muscarinic receptor subtypes (M1-M5).

Materials:
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e CHO cell membranes stably expressing one of the human muscarinic receptor subtypes
(M1, M2, M3, M4, or M5).

o Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

» Non-specific binding control: Atropine (a high-concentration, non-labeled muscarinic
antagonist).

e Test compound: THRX-195518.

o Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH
7.4).

» Glass fiber filters.

« Scintillation fluid and a scintillation counter.
Procedure:

e Membrane Preparation:

o Culture CHO cells expressing the target muscarinic receptor subtype.

[¢]

Harvest the cells and homogenize them in ice-cold lysis buffer.

[e]

Centrifuge the homogenate at low speed to remove nuclei and debris.

o

Centrifuge the supernatant at high speed to pellet the cell membranes.

[¢]

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

[¢]

Determine the protein concentration of the membrane preparation.
e Binding Assay:
o In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

o Add increasing concentrations of the test compound (THRX-195518).
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o Add a fixed concentration of the radioligand ([*H]-NMS) to all wells.

o For determining non-specific binding, add a high concentration of atropine to a separate
set of wells.

o Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-
120 minutes).

o Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This
traps the membranes with bound radioligand on the filter.

o Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
¢ Quantification:

o Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity
using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total binding
at each concentration of the test compound.

o Plot the specific binding as a function of the test compound concentration and fit the data
to a one-site competition model to determine the IC50 value (the concentration of the test
compound that inhibits 50% of the specific binding of the radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Rat Trachea Contraction Assay

This ex vivo functional assay is used to assess the antagonist activity of a compound on
smooth muscle contraction.
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Objective: To determine the functional potency of THRX-195518 in antagonizing acetylcholine-
induced contraction of airway smooth muscle.

Materials:

Male Wistar rats.

Krebs-Henseleit solution (composition in mM: NaCl 118, KCI 4.7, CaClz 2.5, KH2POa4 1.2,
MgSO0a4 1.2, NaHCOs 25, glucose 11.1), gassed with 95% O2 and 5% COs-.

Acetylcholine (ACh).

Test compound: THRX-195518.

Organ bath system with isometric force transducers.

Procedure:

o Tissue Preparation:

o Humanely euthanize a rat and dissect the trachea.

o Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

o Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained
at 37°C and continuously gassed.

» Equilibration and Viability Check:

o Allow the tissues to equilibrate for at least 60 minutes under a resting tension of
approximately 1 gram, with periodic washing.

o Test the viability of the tissue by inducing a contraction with a high concentration of KCI
(e.g., 60 mM).

e Antagonist Incubation:
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o After washing out the KCI and allowing the tissue to return to baseline, incubate the
tracheal rings with either vehicle or a specific concentration of THRX-195518 for a
predetermined period (e.g., 30-60 minutes).

e Cumulative Concentration-Response Curve to Acetylcholine:

o Generate a cumulative concentration-response curve to acetylcholine by adding
increasing concentrations of ACh to the organ bath.

o Record the contractile response after each addition until a maximal response is achieved.
o Data Analysis:

o Plot the contractile response as a percentage of the maximal response against the
logarithm of the acetylcholine concentration.

o Determine the EC50 value (the concentration of acetylcholine that produces 50% of the
maximal response) in the absence and presence of THRX-195518.

o Calculate the pA2 value for THRX-195518 using a Schild plot analysis. The pA2 value is a
measure of the antagonist's potency.

Visualizations
Metabolic Pathway of Revefenacin to THRX-195518
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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